molecular formula C10H5FO3 B1211313 6-Fluoro-3-formylchromone CAS No. 69155-76-6

6-Fluoro-3-formylchromone

Cat. No. B1211313
CAS RN: 69155-76-6
M. Wt: 192.14 g/mol
InChI Key: VHRMOTNEBIKURN-UHFFFAOYSA-N
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Description

6-Fluoro-3-formylchromone, also known as 6-Fluorochromone-3-carboxaldehyde, is a chemical compound with the formula C10H5FO3 . It has a molecular weight of 192.15 .


Synthesis Analysis

6-Fluoro-3-formylchromone has been used in the synthesis of fluorine-containing chromone-tetrazoles . The specific synthesis process involves a series of reactions with organic ligands and heterocyclic neutral auxiliary ligands .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-formylchromone consists of a chromone backbone with a fluoro group at the 6th position and a formyl group at the 3rd position .


Chemical Reactions Analysis

6-Fluoro-3-formylchromone has been used in the synthesis of various fluorine-containing chromone-tetrazoles . The specific reactions involve the organic ligand 6-fluoro-3-formylchromone (FFC) and heterocyclic neutral auxiliary ligands .


Physical And Chemical Properties Analysis

6-Fluoro-3-formylchromone is a crystalline solid . It has a high quantum yield (ϕ Tb = 56.89%), longer lifetime period (τ obs = 0.892 ms), intrinsic quantum yield (η Tb = 29.73%), and radiative rate and green luminescence with a radiative decay rate of ( KRad) 6.36 × 10 2 s −1 . The UV–vis absorption spectra showed that the complex has strong absorption in the UV region .

Scientific Research Applications

Optoelectronic Devices

6-Fluoro-3-formylchromone: has been investigated for its potential use in optoelectronic devices . The compound’s ability to form complexes with lanthanides like terbium (Tb(III)) has been explored, particularly for green light-emitting applications . These complexes exhibit strong luminescence, long emission lifetimes, and narrow emission bands, making them suitable for use in displays, fluorescent lamps, LEDs, and cell probes.

Luminescent Materials

The photophysical properties of 6-Fluoro-3-formylchromone make it a candidate for use as a luminescent material in illumination systems . Its high crystallinity and nano-sized crystallites are advantageous for creating bright and efficient lighting solutions.

Fluorine-Containing Chromone-Tetrazoles Synthesis

This compound serves as a precursor in the synthesis of fluorine-containing chromone-tetrazoles . These derivatives have potential applications in medicinal chemistry, where the introduction of fluorine can significantly alter the biological activity of molecules.

Crystallography and Molecular Interactions

6-Fluoro-3-formylchromone: has been used in crystallographic studies to understand molecular interactions such as C-H⋯O hydrogen bonds and π-π stacking . These interactions are crucial for the design of new materials and drugs.

Halogen Bonding Studies

The compound’s structure allows for the exploration of halogen bonding, an area of interest in the design of molecular recognition systems and crystal engineering .

Organic Synthesis

As a versatile building block in organic synthesis, 6-Fluoro-3-formylchromone is involved in various transformations, including reactions with pentacarbonyliron and HMPA, to produce novel organic compounds .

Safety and Hazards

6-Fluoro-3-formylchromone can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

6-Fluoro-3-formylchromone has shown great potential for use in optoelectronic devices due to its strong luminescence, long emission lifetimes, and narrow emission bands . It is a promising candidate for use in optoelectronic devices .

properties

IUPAC Name

6-fluoro-4-oxochromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMOTNEBIKURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350993
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69155-76-6
Record name 6-Fluoro-4-oxo-4H-1-benzopyran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A1: The crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde reveals that the non-hydrogen atoms in the molecule are essentially coplanar []. This planar conformation is stabilized by π–π stacking interactions between the chromone units, which are observed along the a-axis direction of the crystal lattice [].

Q2: What types of intermolecular interactions are present in the crystal structure of 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde?

A2: In the crystal structure, 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde molecules are linked together through a combination of C–H⋯O hydrogen bonds and π–π stacking interactions []. These interactions contribute to the formation of a three-dimensional network within the crystal [].

Q3: Has there been any research on the biological activity of 6-fluoro-3-formylchromone?

A4: While one study initially suggested potential anti-cancer activity of 6-fluoro-3-formylchromone in hepatocellular carcinoma cells [], this publication was later retracted []. The reasons for the retraction were not specified in the available abstracts.

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